molecular formula C21H20N4O5 B6554360 3-{2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1031578-82-1

3-{2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6554360
CAS No.: 1031578-82-1
M. Wt: 408.4 g/mol
InChI Key: WSINOBZISZKILY-UHFFFAOYSA-N
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Description

3-{2-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a tetrahydroquinazoline-dione core, substituted with ethoxy and methoxy groups on the phenyl ring. This structure combines pharmacophores known for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects .

Properties

IUPAC Name

3-[2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-3-29-16-9-8-13(12-17(16)28-2)19-23-18(30-24-19)10-11-25-20(26)14-6-4-5-7-15(14)22-21(25)27/h4-9,12H,3,10-11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSINOBZISZKILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core, which is linked to an oxadiazole moiety through an ethyl chain. The presence of ethoxy and methoxy substituents on the phenyl ring enhances its lipophilicity and may influence its biological activity.

Structural Formula

C18H22N4O4\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4

Anticancer Properties

Research has indicated that compounds containing oxadiazole rings often exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines effectively.

Case Studies

  • Zhang et al. (2023) conducted a study where several oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. One derivative exhibited an IC50 value of 1.18 ± 0.14 µM against HEPG2 (liver cancer), outperforming standard treatments like staurosporine (IC50 = 4.18 ± 0.05 µM) .
  • Arafa et al. (2023) reported that certain oxadiazole derivatives demonstrated IC50 values as low as 0.275 µM , indicating potent cytotoxicity compared to established drugs like erlotinib (IC50 = 0.417 µM) .

The biological activity of the compound is hypothesized to involve:

  • Inhibition of Enzyme Activity : Similar compounds have shown potential in inhibiting key enzymes involved in cancer progression.
  • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells by activating intrinsic pathways .

Antimalarial Activity

Research on related oxadiazole compounds indicates promising antimalarial activity. For example, one derivative showed an IC50 value of 0.034 µM against Plasmodium falciparum, suggesting that modifications to the oxadiazole structure can enhance efficacy against malaria .

Summary of Biological Activities

Activity TypeCompound ExampleIC50 ValueReference
AnticancerOxadiazole derivative1.18 ± 0.14 µMZhang et al., 2023
AnticancerOxadiazole derivative0.275 µMArafa et al., 2023
AntimalarialRelated oxadiazole0.034 µMNCBI Study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazoline-Dione Cores

3-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione ():

  • Structure: Lacks the oxadiazole moiety but retains the quinazoline-dione core.
  • Synthesis: Prepared via triphosgene-mediated cyclization (51% yield) .
  • Key Difference: The absence of the oxadiazole-ethyl linker and substituted phenyl groups reduces steric bulk compared to the target compound.

Target Compound:

  • Incorporates a 1,2,4-oxadiazole-ethyl bridge, which may improve rigidity and binding specificity to enzymatic targets (e.g., kinases or CYP450 isoforms) .

1,2,4-Oxadiazole Derivatives

4-[(E)-{[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazono}methyl]-2-methoxyphenol ():

  • Structure: Contains ethoxyphenyl and methoxyphenol groups linked to a triazole-sulfanyl scaffold.
  • Activity: Exhibits antioxidant and antimicrobial properties due to the sulfanyl group and phenolic hydroxyl .

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine ():

  • Structure: Ethyl-substituted oxadiazole fused to a piperidine ring.
  • Application: Used as a building block in drug discovery for CNS-targeting molecules.
  • Key Difference: The tetrahydroquinazoline-dione core in the target compound introduces hydrogen-bonding sites (carbonyl groups) absent in simpler oxadiazole derivatives .

Triazole and Benzoxazine Derivatives

4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ():

  • Structure: Methoxyphenyl-substituted triazolone with an ethyl linker.
  • Activity: Demonstrates antimicrobial and antitumor activity via inhibition of DNA gyrase .
  • Comparison: The target compound’s oxadiazole ring may confer greater electron-withdrawing effects, altering binding affinity compared to triazolones.

(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate ():

  • Synthesis: Ethically synthesized via condensation of benzoxazine acetates with oxadiazole precursors.
  • Key Feature: The benzoxazine moiety provides a fused oxygen-nitrogen heterocycle, contrasting with the tetrahydroquinazoline-dione’s dual carbonyl groups .

Substituent Effects on Bioactivity

  • Ethoxy vs. Methoxy Groups:

    • Compounds with 4-ethoxy-3-methoxyphenyl substituents (e.g., ) show enhanced solubility in polar solvents compared to purely methoxy-substituted analogues .
    • Ethoxy groups may prolong metabolic half-life by resisting demethylation .
  • Oxadiazole vs. Triazole Cores:

    • Oxadiazoles exhibit higher thermal stability and lower basicity than triazoles, influencing pharmacokinetics .

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